molecular formula C18H31N3O3 B6040658 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone

Número de catálogo B6040658
Peso molecular: 337.5 g/mol
Clave InChI: IGPXSMFZTKNUHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, also known as CPP-109, is a promising drug candidate for the treatment of addiction and other psychiatric disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional African medicine as a hallucinogen and stimulant. CPP-109 has been shown to be a potent and selective inhibitor of the enzyme, protein phosphatase 2A (PP2A), which plays a critical role in the regulation of neuronal signaling pathways.

Mecanismo De Acción

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone is a potent and selective inhibitor of PP2A, which is a critical regulator of neuronal signaling pathways. PP2A is involved in the dephosphorylation of a wide range of proteins, including those involved in neurotransmitter release, neuronal excitability, and synaptic plasticity. By inhibiting PP2A, 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can enhance the activity of these signaling pathways, leading to increased neurotransmitter release and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone has been shown to have a number of biochemical and physiological effects in animal models and humans. These include increased dopamine release in the nucleus accumbens, enhanced synaptic plasticity in the prefrontal cortex, and reduced glutamate release in the amygdala. These effects are thought to underlie the therapeutic potential of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in addiction and other psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone for lab experiments is its high potency and selectivity for PP2A inhibition. This allows for precise control over the activity of this critical signaling pathway, which can be difficult to achieve with other inhibitors. However, one limitation of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.

Direcciones Futuras

There are a number of potential future directions for research on 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone and related compounds. These include:
1. Development of more potent and selective inhibitors of PP2A for use in addiction and other psychiatric disorders.
2. Investigation of the mechanisms underlying the therapeutic effects of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, including its effects on synaptic plasticity and neurotransmitter release.
3. Exploration of the potential use of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
4. Development of new formulations and delivery methods for 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, including sustained-release formulations and transdermal patches.
5. Investigation of the potential use of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in combination with other drugs or behavioral therapies for addiction and other psychiatric disorders.
Overall, 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone represents a promising new therapeutic agent for the treatment of addiction and other psychiatric disorders. Its unique mechanism of action and high potency and selectivity make it a valuable tool for investigating the role of PP2A in neuronal signaling pathways and developing new treatments for these disorders.

Métodos De Síntesis

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can be synthesized using a two-step process starting from ibogaine. The first step involves the conversion of ibogaine to noribogaine, which is then reacted with cyclopentanone to yield 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied for its potential therapeutic applications in addiction and other psychiatric disorders. Preclinical studies have shown that 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can reduce drug-seeking behavior and relapse in animal models of addiction, including cocaine, methamphetamine, and nicotine. Clinical trials in humans have also demonstrated the safety and tolerability of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, as well as its efficacy in reducing craving and withdrawal symptoms in cocaine-dependent individuals.

Propiedades

IUPAC Name

1-cyclopentyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-24-13-12-19-8-10-20(11-9-19)18(23)15-6-7-17(22)21(14-15)16-4-2-3-5-16/h15-16H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPXSMFZTKNUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.